molecular formula C7H15NO3 B1267816 (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 53104-32-8

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No.: B1267816
CAS No.: 53104-32-8
M. Wt: 161.2 g/mol
InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N
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Description

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol . It is characterized by the presence of an amino group and a dioxane ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol typically involves the reduction of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol . This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. The reaction proceeds smoothly, yielding the desired amino compound with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound itself is typically synthesized through reduction reactions, as mentioned earlier.

    Substitution: The amino group in this compound can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: The primary product is this compound itself.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the production of various bioactive molecules due to its amino and hydroxymethyl functional groups.

Case Study: Synthesis of Bioactive Compounds

A study reported the use of this compound in synthesizing a series of novel anti-inflammatory agents. The compound facilitated the formation of amine derivatives through reductive amination reactions, showcasing its utility in drug development .

Biocatalysis

Biocatalysis offers an environmentally friendly approach to chemical synthesis, and this compound has been explored for this purpose. It has been utilized as a substrate for transketolase enzymes in combined chemo-biocatalytic reactions.

Case Study: Chemo-Biocatalytic Reactions

Research demonstrated that this compound could be effectively employed in one-pot reactions to synthesize complex molecules with high diastereoselectivity. These reactions were optimized to enhance yield and selectivity for desired products . This application highlights the compound's role in advancing green chemistry practices.

Advanced Material Development

The compound has also been investigated for its potential in developing advanced materials such as dendrimers and lipid nanoparticles for drug delivery systems.

Case Study: Dendritic Nanoparticles

Recent research focused on using this compound in creating multifunctional dendritic nanoparticles for mRNA delivery. These nanoparticles demonstrated improved stability and transfection efficiency compared to traditional delivery methods, indicating significant promise for genetic therapies .

Mechanism of Action

The mechanism of action of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is primarily based on its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dioxane ring can participate in hydrophobic interactions, further modulating the activity of the compound.

Comparison with Similar Compounds

    (2,2-Dimethyl-1,3-dioxan-5-yl)methanol: This compound lacks the amino group, making it less reactive in certain chemical reactions.

    (5-Hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol: The presence of a hydroxyl group instead of an amino group alters its chemical properties and reactivity.

Uniqueness: (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is unique due to the presence of both an amino group and a dioxane ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Biological Activity

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a nitrogen-containing organic compound characterized by its unique dioxane ring structure, which includes an amino group and a hydroxymethyl substituent. This structure is believed to contribute significantly to its biological activity, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H15_{15}NO3_3
  • Molecular Weight : 161.2 g/mol
  • CAS Number : 53104-32-8

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions due to the presence of the amino and dioxane groups. These interactions facilitate its binding to various biological targets, influencing their structure and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its structural features suggest potential efficacy against various pathogens. Studies have shown that compounds with similar dioxane structures often possess significant antimicrobial effects due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the amino group is particularly relevant as it may enhance the interaction with cellular receptors involved in cancer progression .

Case Studies

  • Antileishmanial Activity : A study investigated the antileishmanial properties of structurally related compounds, highlighting the potential for this compound in treating Leishmaniasis. The study demonstrated that similar dioxane derivatives effectively inhibited the growth of Leishmania donovani, suggesting a promising avenue for further research on this compound .
  • Nanomedicine Development : Another notable case involved the incorporation of this compound into nanomedicines designed for targeted drug delivery systems. These formulations showed enhanced cytotoxicity against cancer cell lines compared to free drug formulations, indicating improved therapeutic efficacy through enhanced bioavailability and targeted action .

Comparative Analysis with Similar Compounds

Compound NameStructureKey FeaturesBiological Activity
2-AminoethanolStructureSimple amino alcoholAntimicrobial properties
2-MethylaminoethanolStructureMethyl substitution on amino groupNeuroprotective effects
1,3-DiaminopropaneStructureTwo amino groupsUsed in drug synthesis

The uniqueness of this compound lies in its combination of both an amino group and a dioxane ring, which enhances its solubility and bioavailability compared to simpler structures.

Research Findings

Recent computational studies have been employed to predict the interactions of this compound with various biological targets. Quantitative structure–activity relationship (QSAR) modeling has indicated its potential as a lead compound for developing new therapeutic agents due to favorable binding affinities observed during simulations .

Properties

IUPAC Name

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNPLIAARFREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306114
Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53104-32-8
Record name 53104-32-8
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Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
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Record name (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
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Synthesis routes and methods I

Procedure details

Tris hydrochloride (51 g, 324 mmol) was suspended in dry DMF (100 ml) and 2,2-dimethoxypropane (39 g, 374 mmol) was added followed by para-toluenesulfonic acid (2.6 g, 13.5 mmol). The mixture was stirred in a sealed flask for 18 h at ambient temperature when a clear solution resulted. Triethylamine (2.5 ml) was added and solvent evaporated. The viscous crude was dissolved in triethylamine (40 ml) and ethyl acetate (750 ml) added and the white precipitate of ammonium salts was filtered off after stirring for 30 mins. The filtrate was evaporated to give the product as a colourless liquid in approx. 85% yield.
Name
Tris hydrochloride
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
85%

Synthesis routes and methods II

Procedure details

2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride (320 g, 2.03 mol), 2,2-dimethoxypropane (240 g, 2.30 mol), and p-toluenesulfonic acid monohydrate (16.2 g, 102 mmol) were combined into anhydrous dimethylformamide (1.0 L). The solution was stirred vigorously by a mechanical stirrer for 48 hours at room temperature. Triethyl amine (300 mL) and ethyl acetate (1.5 L) were added. A white precipitate formed immediately. The white salt was filtered off and the low boiling point solvents were removed by a rotary evaporator. The product, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, was obtained by distillation (250 g, 76%), by 107° C./0.3 torr. 1H NMR (300 MHz, CDCl3) δ1.48 (s, 3H), 1.53 (s, 3H), 3.14 (br, 2H), 3.51 (s, 1H), 3.53 (d, 2H), 3.78 (d, 2H).
Name
2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 3
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 4
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 5
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 6
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

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